molecular formula C8H7ClN2O3 B12651458 Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- CAS No. 60971-94-0

Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro-

Cat. No.: B12651458
CAS No.: 60971-94-0
M. Wt: 214.60 g/mol
InChI Key: YYSDVMWEADIDKB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- is an organic compound with a complex structure that includes a benzoic acid core substituted with an aminocarbonyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and rapid pathway for the preparation of benzamide derivatives . Another method involves the use of TiCl4 in pyridine at 85°C, which allows for the direct condensation of carboxylic acids and amines .

Industrial Production Methods

In industrial settings, the production of benzoic acid derivatives often involves high-temperature reactions and the use of catalysts to improve yield and efficiency. For example, the reaction between benzoic acid and butylamine in dry toluene under ultrasound irradiation has been optimized to achieve high yields in a short time .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the benzoic acid moiety to other functional groups.

    Reduction: The reduction of the aminocarbonyl group can lead to the formation of amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the synthesis of folic acid in bacteria by binding to pteridine synthetase, thereby preventing the conversion of para-aminobenzoic acid to folate . This mechanism is similar to that of other antimicrobial agents.

Comparison with Similar Compounds

Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- can be compared with other similar compounds such as:

The uniqueness of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

60971-94-0

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

4-(carbamoylamino)-2-chlorobenzoic acid

InChI

InChI=1S/C8H7ClN2O3/c9-6-3-4(11-8(10)14)1-2-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)

InChI Key

YYSDVMWEADIDKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Cl)C(=O)O

Origin of Product

United States

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